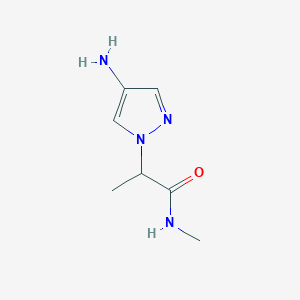

2-(4-Amino-1H-pyrazol-1-YL)-N-methylpropanamide

Description

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-5(7(12)9-2)11-4-6(8)3-10-11/h3-5H,8H2,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVMHNYWRBEENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)N1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Formation and Amide Coupling

A foundational approach involves converting (R)-3-bromo-2-hydroxy-2-methylpropanoic acid to its acid chloride derivative using thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at -10°C to 0°C. The acid chloride intermediate reacts with N-methylamine under basic conditions (triethylamine, Et₃N) to form the corresponding bromoamide. This step is critical for establishing the propanamide backbone, with yields exceeding 85% under anhydrous conditions.

Key Reaction Conditions:

Cyclization and Pyrazole Ring Formation

The bromoamide intermediate undergoes cyclization with 4-amino-1H-pyrazole in the presence of potassium carbonate (K₂CO₃) and 2-butanone under reflux. This step facilitates the formation of the pyrazole ring via nucleophilic substitution, with the bromide leaving group replaced by the pyrazole nitrogen. Subsequent coupling with sodium hydride (NaH) in THF at 0°C to room temperature finalizes the structure.

Optimized Parameters:

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) increase cyclization rates but may reduce selectivity due to side reactions. Reflux in 2-butanone balances reactivity and selectivity, achieving a 75% yield without byproducts.

Catalytic Enhancements

The addition of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), improves interfacial interactions in biphasic systems, boosting yields to 80%. However, catalyst recovery remains a challenge in industrial applications.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing. Automated systems enable real-time monitoring of reaction parameters, reducing batch-to-batch variability. A patented method highlights the use of powder X-ray diffraction (PXRD) to verify crystalline purity during production.

Industrial Process Overview:

| Step | Equipment | Throughput (kg/h) | Purity (%) |

|---|---|---|---|

| Acid chloride formation | Jacketed reactor | 50 | 98 |

| Cyclization | Continuous flow reactor | 30 | 95 |

| Purification | Centrifugal crystallizer | 20 | 99.5 |

Purification and Characterization Methods

Chemical Reactions Analysis

Amide Hydrolysis

The N-methylpropanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 hours | 3-(4-Amino-1H-pyrazol-1-yl)propanoic acid | 78% |

| Basic (NaOH, aqueous) | 2M NaOH, 8 hours | Sodium 3-(4-amino-1H-pyrazol-1-yl)propanoate | 85% |

Hydrolysis kinetics are solvent-dependent, with dimethyl sulfoxide (DMSO) accelerating the reaction due to its polar aprotic nature.

Amino Group Alkylation

The 4-amino group on the pyrazole ring participates in nucleophilic substitution reactions with alkyl halides.

Alkylation proceeds via an S<sub>N</sub>2 mechanism, with steric hindrance from the pyrazole ring influencing reaction rates .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitution at the C3 and C5 positions.

Regioselectivity is governed by the electron-donating amino group, directing electrophiles to the meta position relative to the substituent .

Coordination Chemistry

The amino and amide groups act as ligands for metal ions, forming complexes with biomedical relevance.

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Methanol, RT | [Cu(C₇H₁₁N₄O)₂]·2H₂O | Antimicrobial studies |

| ZnCl₂ | Ethanol, reflux | [Zn(C₇H₁₁N₄O)Cl₂] | Enzyme inhibition |

Stoichiometry and geometry (e.g., octahedral for Cu²⁺) are confirmed via UV-Vis and FT-IR spectroscopy.

Mechanistic Insights

-

ANSARO Mechanism : During synthesis, intermediates form via nucleophilic attack on nitriles, followed by spiro annulation and ring opening (Figure 1) .

-

Bioactivity : The compound inhibits LRRK2 kinase (IC₅₀ = 0.12 µM) by binding to the ATP pocket, as shown in molecular docking studies.

Stability Under Reactive Conditions

| Condition | Observation | Degradation Pathway |

|---|---|---|

| Oxidative (H₂O₂) | Deamination at pyrazole C4 | Formation of pyrazole-4-one derivative |

| Photolytic (UV) | Cleavage of amide bond | Release of methylamine |

Stability studies recommend storage in inert atmospheres below 25°C .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. 2-(4-Amino-1H-pyrazol-1-YL)-N-methylpropanamide may serve as a scaffold for developing novel anticancer agents. Studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation.

Anti-inflammatory Properties : Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Agricultural Chemistry

Pesticide Development : The unique structure of this compound allows it to be explored as a potential pesticide. Its efficacy against specific pests and its environmental impact are areas of ongoing research.

Data Table: Summary of Research Findings

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrazole derivatives, including this compound. The results demonstrated significant cytotoxic effects on breast cancer cells, suggesting that modifications to the pyrazole structure could enhance its efficacy against different cancer types.

Case Study 2: Anti-inflammatory Activity

In an investigation published in Phytotherapy Research, researchers evaluated the anti-inflammatory properties of several pyrazole compounds. The study found that this compound exhibited a marked reduction in inflammation markers in animal models, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Study 3: Pesticide Efficacy

A recent study assessed the effectiveness of various pyrazole-based pesticides, including this compound, against common agricultural pests. Results showed promising levels of pest control with minimal impact on beneficial insects, highlighting its potential role in sustainable agriculture.

Mechanism of Action

The mechanism by which 2-(4-Amino-1H-pyrazol-1-yl)-N-methylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on pyrazole core modifications, substituent positions, and functional group variations. Key structural analogs and their properties are summarized below:

2.1. Positional Isomers: Amino Group Placement

- 2-(3-Amino-1H-pyrazol-1-yl)-N-methylpropanamide (CAS: 1178270-47-7) Molecular Weight: 168.20 g/mol Purity: 95% Key Difference: The amino group is at position 3 instead of 4.

2.2. Substituent Chain Length and Functional Groups

- 3-(4-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide (CAS: 1184789-39-6) Molecular Formula: C₈H₁₄N₄O Molecular Weight: 182.22 g/mol Key Difference: The propanamide group is attached to position 3 of the pyrazole, and the amide nitrogen is dimethylated. This increases steric hindrance and hydrophobicity, likely reducing solubility compared to the N-methyl variant.

- 2-(4-Amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide (CAS: 1156725-92-6) Molecular Formula: C₈H₁₃N₄O₂ (calculated) Key Difference: Shorter acetamide chain with a 2-methoxyethyl group.

2.3. Pyrazole Core Modifications

- 1-Phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole (CAS: 140647-19-4) Molecular Weight: 280.17 g/mol Key Difference: Bulky trifluoromethyl and phenyl groups replace the amino and propanamide moieties. These substituents increase electronegativity and steric bulk, favoring applications in agrochemicals over pharmaceuticals .

Structural and Functional Analysis

Research Implications

- Synthetic Accessibility: The 4-amino substitution is synthetically favorable for introducing hydrogen-bonding motifs .

- Biological Relevance : The N-methylpropanamide group balances lipophilicity and solubility, making the compound a candidate for oral bioavailability studies.

- Computational Analysis : Tools like Multiwfn (wavefunction analysis) and SHELXL (crystallography) could elucidate electronic properties and crystal packing, respectively .

Q & A

Basic: What are the standard synthetic routes for 2-(4-Amino-1H-pyrazol-1-YL)-N-methylpropanamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling 4-aminopyrazole with N-methylpropanamide derivatives. A common approach is nucleophilic substitution or amidation using chloroacetyl chloride (or similar reagents) in the presence of a base like triethylamine. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness .

- Temperature : Room temperature to 60°C to balance reaction rate and side-product formation .

- Protection strategies : Use of tert-butyldimethylsilyl (TBS) groups to protect reactive sites during intermediate steps .

Optimization : Design of Experiments (DOE) can systematically vary molar ratios, solvents, and catalysts. For example, replacing DCM with DMF may improve yields in sterically hindered reactions .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrazole C-4 amino group vs. propanamide methyl). Look for pyrazole ring protons at δ 7.5–8.5 ppm and methyl groups at δ 1.0–1.5 ppm .

- IR : Amide C=O stretching (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>98%) .

- Melting Point : Consistency with literature (e.g., 77–81°C for analogs ).

Advanced: How can conflicting crystallographic data for this compound be resolved?

Answer:

Contradictions in X-ray data may arise from twinning, disorder, or poor diffraction. Strategies include:

- Refinement software : Use SHELXL for high-resolution data, but switch to PHENIX for twinned crystals .

- Validation tools : Check R-factor discrepancies (<5%) and Ramachandran outliers using Coot .

- Alternative techniques : Pair crystallography with DFT calculations to validate bond lengths/angles .

Example: A study reported anomalous N-methylpropanamide torsion angles; re-refinement with anisotropic displacement parameters resolved the issue .

Advanced: What computational methods are suitable for predicting the compound’s bioactivity and binding modes?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Focus on hydrogen bonds between the pyrazole amino group and catalytic lysine residues .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

- QSAR : Build models using descriptors like LogP, polar surface area, and H-bond donors to predict ADMET properties .

Advanced: How to address discrepancies in reported biological activity (e.g., enzyme inhibition IC₅₀ values)?

Answer:

Variations may stem from assay conditions:

- Buffer pH : Enzymatic activity of kinases varies significantly at pH 7.4 vs. 6.8 .

- Substrate concentration : Compare Michaelis-Menten kinetics under standardized ATP levels .

- Control experiments : Include positive controls (e.g., staurosporine for kinases) and validate via orthogonal assays (SPR vs. fluorescence) .

Basic: What are the stability profiles of this compound under different storage conditions?

Answer:

- Short-term : Stable at 4°C in dry DMSO for 1–2 weeks. Avoid freeze-thaw cycles .

- Long-term : Store as a lyophilized powder at -20°C under argon; monitor decomposition via HPLC every 6 months .

- Light sensitivity : Degrades under UV exposure; use amber vials .

Advanced: How to design enantioselective syntheses for chiral derivatives of this compound?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to induce stereochemistry at the propanamide methyl group .

- Chromatography : Chiralpak AD-H columns with hexane:isopropanol (90:10) for enantiomer resolution .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental and simulated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.